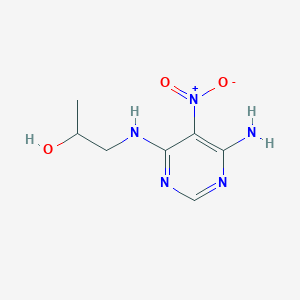

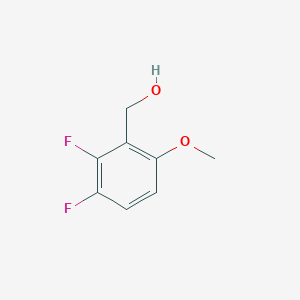

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

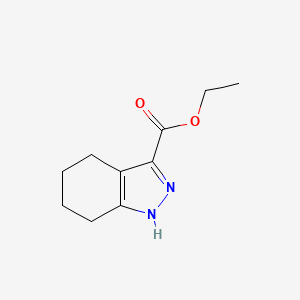

“1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol” is a chemical compound with the formula C7H11N5O3 . It is used extensively in scientific research due to its unique properties, making it a valuable tool for studying various biological processes and developing innovative applications.

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, has been reported. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Researchers have explored the synthesis and chemical reactivity of nitropyrimidines due to their potential applications in medicinal chemistry and as intermediates for the preparation of various biologically active compounds. For instance, Lopez et al. (2009) demonstrated the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine as an intermediate for the preparation of nitropyrimidines aimed at inactivating DNA repairing proteins, showcasing the compound's significance in medicinal chemistry research (Lopez et al., 2009).

Structural Analysis and Molecular Interactions

The study of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, has provided insight into the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The understanding of these interactions is crucial for designing molecules with specific properties for various applications (Quesada et al., 2004).

Applications in Molecular Capsules and Supramolecular Chemistry

The self-assembly of molecules into capsules via hydrogen bonding presents a fascinating area of research. Kobayashi et al. (2000) described the assembly of a molecular capsule through 16 hydrogen bonds between two molecules of cavitand tetracarboxylic acid and four molecules of 2-aminopyrimidine. This study highlights the potential of nitropyrimidines and related compounds in constructing molecular capsules for encapsulating small molecules, which could have implications in drug delivery systems and nanotechnology (Kobayashi et al., 2000).

Potential Antimicrobial Activity

The synthesis of novel compounds from derivatives of nitropyrimidines and their evaluation for antimicrobial activity represent another significant application. El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with potential antimicrobial properties, demonstrating the versatility of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

Eigenschaften

IUPAC Name |

1-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-4(13)2-9-7-5(12(14)15)6(8)10-3-11-7/h3-4,13H,2H2,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEOJQONUJJSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC=NC(=C1[N+](=O)[O-])N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)

![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)

![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)

![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)